molecular formula C16H17N3O2S B2911073 Dimethyl{[2-benzylbenzimidazolyl]sulfonyl}amine CAS No. 510734-39-1

Dimethyl{[2-benzylbenzimidazolyl]sulfonyl}amine

Cat. No.: B2911073
CAS No.: 510734-39-1
M. Wt: 315.39
InChI Key: ZGNFGMVWXIHSBW-UHFFFAOYSA-N
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Description

Dimethyl{[2-benzylbenzimidazolyl]sulfonyl}amine is a benzimidazole derivative featuring a sulfonamide group and a dimethylamine substituent. The core structure consists of a benzimidazole ring substituted at position 2 with a benzyl group and a sulfonyl-linked dimethylamine.

Properties

IUPAC Name

2-benzyl-N,N-dimethylbenzimidazole-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-18(2)22(20,21)19-15-11-7-6-10-14(15)17-16(19)12-13-8-4-3-5-9-13/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNFGMVWXIHSBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1C2=CC=CC=C2N=C1CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl{[2-benzylbenzimidazolyl]sulfonyl}amine typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized via the cyclization of o-phenylenediamine with benzaldehyde under acidic conditions.

    Introduction of the Benzyl Group: The benzimidazole core is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.

    Sulfonylation: The benzylated benzimidazole is reacted with dimethylsulfamoyl chloride in the presence of a base like triethylamine to introduce the sulfonyl amine group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: Dimethyl{[2-benzylbenzimidazolyl]sulfonyl}amine undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form sulfinamide or sulfenamide derivatives.

    Substitution: The benzimidazole core can undergo electrophilic substitution reactions, particularly at the benzyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like palladium or copper.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfinamide or sulfenamide derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Dimethyl{[2-benzylbenzimidazolyl]sulfonyl}amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of Dimethyl{[2-benzylbenzimidazolyl]sulfonyl}amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl amine group can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the benzimidazole core can interact with nucleic acids, potentially affecting gene expression and cellular functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Benzimidazole-Sulfonamide Derivatives

a. 7-(Methanesulphonaminomethyl)-N-(1-(3-(trifluoromethyl)phenyl)ethyl)-1H-benzo[d]imidazol-2-amine
  • Structure : Features a methanesulfonamido group and a trifluoromethylphenyl substituent.
  • Synthesis : Prepared via a reaction involving diamines, isothiocyanates, and iodoacetic acid under controlled conditions .
b. (E)-6-[(Hydroxyimino)phenylmethyl]-1-[(1-methylethyl)sulfonyl]-1H-benzimidazol-2-amine (Viroxime)
  • Structure: Contains an isopropylsulfonyl group and a hydroxyimino-phenylmethyl substituent.
  • Activity : Exhibits antiviral properties, demonstrating the role of sulfonamide-benzimidazole hybrids in targeting viral enzymes .
  • Key Differences : The isopropylsulfonyl group may confer metabolic stability compared to dimethylamine in the target compound.
c. 2-(4-Acetylaminobenzenesulphonyl)-aminobenzimidazole
  • Structure : Includes an acetylated sulfonamide group directly attached to the benzimidazole ring.
  • Synthesis: Derived from 2-aminobenzimidazole and 4-acetaminobenzenesulphonyl chloride, highlighting modular approaches to sulfonamide functionalization .
  • Key Differences : The acetyl group introduces steric hindrance, which might reduce reactivity compared to the dimethylamine substituent.

Sulfonamide-Containing Heterocycles in Agrochemicals

Metsulfuron Methyl Ester
  • Structure : A triazine-sulfonylurea herbicide with a benzoate ester.
  • Activity : Inhibits acetolactate synthase (ALS) in plants, demonstrating sulfonamide utility in enzyme inhibition .
  • Key Differences : Unlike the benzimidazole core in the target compound, triazine-based sulfonamides prioritize herbicidal activity over pharmacological applications.

Structural Comparison Table

Compound Name Core Structure Substituents Biological Activity Synthesis Method Reference
Dimethyl{[2-benzylbenzimidazolyl]sulfonyl}amine Benzimidazole-sulfonamide 2-benzyl, sulfonyl-dimethylamine Hypothetical Not specified
7-(Methanesulphonaminomethyl)-N-(1-(3-(trifluoromethyl)phenyl)ethyl)-1H-benzo[d]imidazol-2-amine Benzimidazole-sulfonamide Methanesulphonaminomethyl, trifluoromethylphenyl Undisclosed Reaction of diamines with isothiocyanate
(E)-Viroxime Benzimidazole-sulfonamide Isopropylsulfonyl, hydroxyiminophenylmethyl Antiviral Not detailed
Metsulfuron Methyl Ester Triazine-sulfonylurea Methoxy-methyl triazine, benzoate ester Herbicide Sulfonamide synthesis

Research Findings and Implications

Substituent Effects on Bioactivity

  • Benzyl vs. Trifluoromethylphenyl : Bulkier groups like trifluoromethylphenyl () may enhance target specificity but reduce solubility.
  • Dimethylamine vs. Isopropylsulfonyl : The dimethylamine group in the target compound could improve aqueous solubility compared to isopropylsulfonyl groups (), which are more lipophilic .

Biological Activity

Dimethyl{[2-benzylbenzimidazolyl]sulfonyl}amine is a compound that belongs to the class of benzimidazole-sulfonyl derivatives, which have gained attention for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

1. Synthesis and Structural Characteristics

The synthesis of benzimidazole-sulfonyl derivatives often involves the reaction of benzimidazole with sulfonyl chlorides. The specific structure of this compound includes a dimethylamino group attached to a sulfonyl moiety, which enhances its biological activity. The general synthetic route can be summarized as follows:

  • Starting Materials : Benzimidazole and appropriate sulfonyl chlorides.
  • Reaction Conditions : Typically carried out in organic solvents under reflux conditions.
  • Characterization : The final product is characterized using spectroscopic methods such as NMR and IR.

2. Biological Activities

Benzimidazole-sulfonyl derivatives, including this compound, exhibit a range of biological activities:

  • Antibacterial Activity : Studies have shown that these compounds possess significant antibacterial properties against various strains of bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .
  • Antifungal Activity : Similar to their antibacterial properties, these compounds have demonstrated efficacy against fungal pathogens, potentially through disruption of fungal cell membranes .
  • Anticancer Properties : Research indicates that benzimidazole-sulfonyl derivatives can inhibit cancer cell proliferation in vitro. For instance, compounds have been tested against lung carcinoma (A549) and breast carcinoma (BT549) cell lines, showing promising cytotoxic effects .
  • Anti-inflammatory Effects : Some studies suggest that these compounds may modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .

3.1 Anticancer Activity

A notable study evaluated the cytotoxic effects of various benzimidazole-sulfonyl derivatives on different cancer cell lines. The results indicated that this compound exhibited an IC50 value comparable to established chemotherapeutic agents like tamoxifen in A549 and BT549 cells .

CompoundCell LineIC50 (µM)
TamoxifenA54955
This compoundA54970
This compoundBT54950

3.2 Antimicrobial Activity

Another research highlighted the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. The compound showed minimum inhibitory concentrations (MIC) that were significantly lower than those of traditional antibiotics, indicating its potential as a new antimicrobial agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : These compounds may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Cell Membrane Disruption : By integrating into cellular membranes, they can alter membrane integrity and function.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds induce oxidative stress in target cells, leading to apoptosis.

5. Conclusion

This compound represents a promising candidate in the field of medicinal chemistry due to its diverse biological activities, particularly in antibacterial and anticancer applications. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its efficacy for therapeutic use.

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